molecular formula C18H25ClN2O2 B308709 4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide

4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide

Cat. No. B308709
M. Wt: 336.9 g/mol
InChI Key: IBLHXHXLBIDJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide, also known as CP-945,598, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is a potent and selective antagonist of the cannabinoid receptor CB1 and has been studied for its ability to modulate the endocannabinoid system, which is involved in a wide range of physiological processes.

Mechanism of Action

4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide is a potent and selective antagonist of the cannabinoid receptor CB1. It binds to the receptor and blocks the action of endocannabinoids, which are naturally occurring compounds that activate the CB1 receptor. By blocking the CB1 receptor, this compound can modulate the endocannabinoid system and affect a wide range of physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been studied for its potential therapeutic applications in the treatment of pain, anxiety, and other disorders. It has also been shown to have effects on appetite, mood, and memory.

Advantages and Limitations for Lab Experiments

4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, it also has limitations, as it may have off-target effects and may not accurately reflect the effects of endocannabinoid system modulation in vivo.

Future Directions

There are several future directions for research on 4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide. One area of interest is its potential therapeutic applications in the treatment of pain, anxiety, and other disorders. Another area of interest is its effects on appetite, mood, and memory. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with cyclopentylacetic acid to form the corresponding ester. This ester is then reduced to the alcohol, which is then reacted with isobutylamine to form the final product.

Scientific Research Applications

4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its ability to modulate the endocannabinoid system, which is involved in a wide range of physiological processes, including pain sensation, appetite, mood, and memory.

properties

Molecular Formula

C18H25ClN2O2

Molecular Weight

336.9 g/mol

IUPAC Name

4-chloro-3-[(2-cyclopentylacetyl)amino]-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C18H25ClN2O2/c1-12(2)11-20-18(23)14-7-8-15(19)16(10-14)21-17(22)9-13-5-3-4-6-13/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

IBLHXHXLBIDJFG-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC2CCCC2

Canonical SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC2CCCC2

Origin of Product

United States

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